molecular formula C6H8Br2O4 B084574 2,5-Dibromoadipic acid CAS No. 14635-99-5

2,5-Dibromoadipic acid

Cat. No. B084574
CAS RN: 14635-99-5
M. Wt: 303.93 g/mol
InChI Key: KABAKEOYQZKPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromoadipic acid (DBAA) is a chemical compound that belongs to the family of dibromoalkanedioic acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research. DBAA has a unique chemical structure that makes it an ideal candidate for various applications in the field of biochemistry and physiology.

Mechanism of Action

2,5-Dibromoadipic acid acts as a competitive inhibitor of dehalogenases by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of the enzymatic reaction and the accumulation of the substrate in the cell. The mechanism of action of 2,5-Dibromoadipic acid has been extensively studied using various biochemical and biophysical techniques such as X-ray crystallography and molecular dynamics simulations.
Biochemical and Physiological Effects
2,5-Dibromoadipic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells by generating reactive oxygen species (ROS) and depleting glutathione levels. 2,5-Dibromoadipic acid has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their metabolic pathways. In addition, 2,5-Dibromoadipic acid has been reported to have neuroprotective effects by reducing the damage caused by oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

2,5-Dibromoadipic acid has several advantages as a substrate for enzymatic assays and other lab experiments. It is readily available and relatively inexpensive compared to other substrates. 2,5-Dibromoadipic acid is also stable under a wide range of pH and temperature conditions, making it suitable for various experimental conditions. However, 2,5-Dibromoadipic acid has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.

Future Directions

There are several future directions for the study of 2,5-Dibromoadipic acid. One potential direction is the synthesis of novel derivatives of 2,5-Dibromoadipic acid with enhanced biological activity. Another direction is the development of new enzymatic assays using 2,5-Dibromoadipic acid as a substrate for the detection of other enzymes involved in the degradation of aromatic compounds. In addition, further studies are needed to elucidate the mechanism of action of 2,5-Dibromoadipic acid and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 2,5-Dibromoadipic acid is a versatile chemical compound that has various applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for enzymatic assays, biochemical studies, and drug development. However, careful optimization of experimental conditions is necessary to ensure accurate and reproducible results. Further studies are needed to explore the full potential of 2,5-Dibromoadipic acid in various fields of research.

Synthesis Methods

The synthesis of 2,5-Dibromoadipic acid involves the reaction between adipic acid and bromine in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,5-Dibromoadipic acid is widely used in scientific research for various applications. It is commonly used as a substrate for the enzymatic assay of 2,5-dibromocinnamic acid dehalogenase, which is an important enzyme involved in the degradation of aromatic compounds in bacteria. 2,5-Dibromoadipic acid is also used as a model compound for studying the mechanism of action of dehalogenases and other related enzymes. In addition, 2,5-Dibromoadipic acid has been used as a precursor for the synthesis of various biologically active compounds such as antimicrobial agents and anticancer drugs.

properties

IUPAC Name

2,5-dibromohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABAKEOYQZKPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)Br)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956270
Record name 2,5-Dibromohexanedioic acid
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Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromoadipic acid

CAS RN

3479-85-4
Record name 2,5-Dibromoadipic acid
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Record name 2,5-Dibromoadipic acid
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Record name 3479-85-4
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Record name 2,5-Dibromohexanedioic acid
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Record name 2,5-dibromoadipic acid
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